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Compound of Interest

Compound Name: 4-(Benzyloxy)pyridine N-oxide

Cat. No.: B151891 Get Quote

Heterocyclic N-oxides, particularly pyridine N-oxides, are a versatile class of compounds that

serve as pivotal intermediates in organic synthesis.[1] The introduction of an N-oxide moiety to

a pyridine ring fundamentally alters its electronic properties and reactivity profile, transforming it

from a relatively electron-poor system into a more nuanced and functional scaffold.[2] The N-O

bond introduces a 1,2-dipole, which significantly impacts the electron density distribution

across the aromatic ring.[2] This modification not only enhances susceptibility to certain

chemical transformations but also provides a functional handle that can be strategically

removed or modified.

Among this class, 4-(Benzyloxy)pyridine N-oxide stands out for its utility. The presence of the

benzyloxy group at the C4 position, coupled with the N-oxide functionality, creates a molecule

primed for specific, high-yield transformations. It is a stable, solid compound that serves as a

valuable precursor in the synthesis of various substituted pyridines and piperidines, including

those with demonstrated cytostatic activity.[3][4][5] This guide will provide an in-depth analysis

of its structure, synthesis, and strategic deployment in medicinal chemistry workflows.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecular structure is paramount to predicting and controlling

the reactivity of 4-(Benzyloxy)pyridine N-oxide.
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The molecule consists of a pyridine N-oxide core functionalized with a benzyloxy group (-

OCH₂Ph) at the para-position (C4) relative to the nitrogen atom.

Identifier Value Source

IUPAC Name
1-oxido-4-

phenylmethoxypyridin-1-ium
[6]

CAS Number 2683-66-1 [7]

Molecular Formula C₁₂H₁₁NO₂ [6]

Molecular Weight 201.22 g/mol [6]

InChIKey
SUSQPKJQYWTFPU-

UHFFFAOYSA-N
[7][8]

Canonical SMILES
C1=CC=C(C=C1)COC2=CC=

[O-]
[9]

Electronic Characteristics and Resonance
The defining feature of a pyridine N-oxide is the semipolar N→O bond. The formally positive-

charged nitrogen and negative-charged oxygen create a significant dipole moment. This

electronic arrangement has profound consequences for the aromatic ring. The positive charge

on the nitrogen is delocalized onto the ortho (C2, C6) and para (C4) positions of the pyridine

ring through resonance.[2]

This delocalization renders the C2, C6, and C4 positions electrophilic and thus susceptible to

attack by nucleophiles, a reactivity pattern that is inverted compared to standard pyridine

chemistry.[10] The benzyloxy group at the C4 position further influences this electronic

landscape through its ether oxygen.

Caption: Key resonance structures illustrating charge delocalization.

Spectroscopic Profile
Characterization of 4-(Benzyloxy)pyridine N-oxide relies on standard spectroscopic

techniques. The expected data provides a unique fingerprint for verifying the molecule's identity
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and purity.

Technique Expected Observations

¹H NMR

δ ~8.1-8.3 ppm (d, 2H): Protons at C2/C6,

deshielded by the adjacent N⁺.[11] δ ~7.3-7.5

ppm (m, 5H): Protons of the phenyl ring. δ ~7.1-

7.2 ppm (d, 2H): Protons at C3/C5. δ ~5.2 ppm

(s, 2H): Methylene protons (-OCH₂-) of the

benzyl group.

¹³C NMR

δ ~155-160 ppm: C4 (attached to oxygen). δ

~138-140 ppm: C2/C6.[6][11] δ ~135-137 ppm:

Quaternary carbon of the phenyl ring. δ ~128-

129 ppm: Phenyl ring carbons (CH). δ ~110-115

ppm: C3/C5. δ ~70 ppm: Methylene carbon (-

OCH₂-).

IR Spectroscopy

~1250 cm⁻¹ (strong): Characteristic N-O

stretching vibration.[12] ~3050-3100 cm⁻¹:

Aromatic C-H stretching. ~1600 cm⁻¹: Aromatic

C=C stretching. ~1100-1200 cm⁻¹: C-O ether

stretching.

Mass Spec (ESI+)
m/z 202.1 [M+H]⁺: Corresponding to the

protonated molecule.

Physicochemical Properties
The compound's physical properties make it convenient for laboratory handling and storage.

Property Value Source

Appearance White to off-white solid/powder [8][13]

Melting Point 178-179 °C (decomposes) [3]

Solubility

Soluble in methanol and

dichloromethane. Limited

solubility in water.

[14][15]
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Synthesis and Characterization Workflow
The synthesis of 4-(Benzyloxy)pyridine N-oxide is most reliably achieved through the direct

oxidation of its pyridine precursor. This process is efficient and utilizes common laboratory

reagents.

Synthetic Rationale and Reagent Selection
The direct N-oxidation of the pyridine nitrogen is an electrophilic oxidation process. The

nitrogen lone pair acts as a nucleophile, attacking an oxygen-transfer agent.

Causality of Reagent Choice:

m-Chloroperoxybenzoic Acid (m-CPBA): This is a preferred reagent due to its high reactivity,

selectivity for N-oxidation over aromatic ring oxidation, and mild reaction conditions.[1] The

reaction proceeds cleanly, and the byproduct, m-chlorobenzoic acid, is typically easy to

remove via a basic wash or filtration.[15]

Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): This classic method forms peracetic acid in

situ, which then acts as the oxidant.[16] While effective, it often requires elevated

temperatures and longer reaction times compared to m-CPBA.[12][17]

The workflow below outlines a self-validating system, where the successful synthesis is

confirmed at the end by rigorous spectroscopic analysis.
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Synthesis & Purification Workflow

1. Reagent Setup
- 4-(Benzyloxy)pyridine

- m-CPBA (1.1 eq)
- Dichloromethane (DCM)

2. Oxidation Reaction
- Add m-CPBA portion-wise at 0°C

- Warm to RT, stir 20-24h
- Monitor by TLC

Execution

3. Aqueous Workup
- Wash with NaHCO₃ (aq) to remove acid

- Wash with brine
- Dry organic layer (Na₂SO₄)

Quenching

4. Purification
- Concentrate under vacuum

- Recrystallize from Ethanol/Acetone or
- Column Chromatography (DCM/MeOH gradient)

Isolation

5. Characterization
- ¹H NMR, ¹³C NMR
- Mass Spectrometry

- Confirm m.p.

Verification

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and validation of the target compound.
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Experimental Protocol: Synthesis via m-CPBA Oxidation
This protocol is a robust method for the laboratory-scale synthesis of 4-(Benzyloxy)pyridine
N-oxide.

Dissolution: Dissolve 4-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M

concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to

0 °C in an ice bath.

Oxidant Addition: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, ~77%

purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not

exceed 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 20-24 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a

mobile phase such as 10:1 DCM/Methanol. The product spot should be more polar (lower

Rf) than the starting material.

Quenching & Workup: Upon completion, dilute the reaction mixture with additional DCM.

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid, followed by a

wash with saturated aqueous brine (1x).

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol or acetone) or by flash column chromatography on silica gel using a

DCM/Methanol gradient to afford the pure 4-(Benzyloxy)pyridine N-oxide as a white solid.

[14][15]

Reactivity and Applications in Drug Development
The true value of 4-(Benzyloxy)pyridine N-oxide lies in its predictable reactivity, which allows

it to serve as a versatile building block.
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Key Chemical Transformations
Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine. This

makes the N-oxide group an excellent "activating and directing group" that can be removed

in a later synthetic step. Reagents like PCl₃, triphenylphosphine (PPh₃), or catalytic

hydrogenation (e.g., H₂ over Pd/C) are effective for this transformation.[12][18][19]

Nucleophilic Substitution: As discussed (Section 2.2), the C2 and C6 positions are activated

towards nucleophilic attack. Reactions with Grignard reagents or organolithiums can be used

to install alkyl or aryl groups at these positions.[10][18]

Intermediate for Heterocycle Synthesis: 4-(Benzyloxy)pyridine N-oxide is a documented

intermediate in the synthesis of more complex heterocyclic systems. For example, it is a

precursor to 4-Hydroxy-1-methyl-2-pyridone, a key component in the synthesis of 3-deaza-3-

halouracil nucleosides, which have been investigated for their cytostatic (anti-cancer)

properties.[3][4][5]

Strategic Application Workflow in Medicinal Chemistry
The following workflow illustrates how 4-(Benzyloxy)pyridine N-oxide can be used as a

starting material to generate a functionalized pyridine derivative, a common core in many

pharmaceutical agents.
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4-(Benzyloxy)pyridine
N-oxide

Activation & Nucleophilic Addition
(e.g., Ac₂O, then Nu⁻)

Functionalized Dihydropyridine
Intermediate

Aromatization / Rearrangement

C2-Substituted
4-Benzyloxypyridine

Debenzylation (De-protection)
(e.g., H₂, Pd/C)

Functionalized 4-Hydroxypyridine
(Drug Scaffold)

Click to download full resolution via product page

Caption: Strategic pathway from starting material to a functional drug scaffold.

Conclusion
4-(Benzyloxy)pyridine N-oxide is more than a simple chemical; it is a strategic tool for the

modern medicinal chemist. Its unique molecular structure, characterized by the influential N-O

dipole, imparts a predictable and highly useful reactivity profile. The straightforward synthesis
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and stable nature of the compound, combined with its ability to activate the pyridine ring for

nucleophilic functionalization and serve as a precursor to valuable scaffolds like 4-

hydroxypyridines, solidify its importance. The protocols and insights provided in this guide aim

to equip researchers and drug development professionals with the foundational knowledge

required to effectively leverage this versatile intermediate in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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